(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-bromofuran-2-yl)methanone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-bromofuran-2-yl)methanone oxalate is a useful research compound. Its molecular formula is C20H20BrN3O6 and its molecular weight is 478.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-bromofuran-2-yl)methanone oxalate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d]imidazole moiety, which is known for its biological significance, particularly in drug design. The presence of the piperidine ring and the bromofuran group contributes to its unique properties and potential interactions with biological targets.
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈BrN₃O₃ |
Molecular Weight | 396.26 g/mol |
IUPAC Name | This compound |
Anticancer Properties
Recent studies have indicated that compounds containing benzo[d]imidazole derivatives exhibit significant anticancer properties. For instance, a series of benzimidazole derivatives were evaluated for their inhibitory effects on human cancer cell lines, showing promising results in terms of cell proliferation inhibition and apoptosis induction. In particular, compounds similar to the one discussed have been linked to the inhibition of human topoisomerase I, a key enzyme involved in DNA replication and repair .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The benzo[d]imidazole moiety is thought to interact with various enzymes, potentially inhibiting their activity.
- DNA Interaction : The compound may bind to DNA or interfere with DNA-related processes, leading to cytotoxic effects in cancer cells.
- Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells, indicating that they disrupt normal cell cycle progression .
Case Studies and Research Findings
A comprehensive evaluation of similar compounds has revealed several case studies highlighting their biological activities:
- Study on Topoisomerase I Inhibition :
-
Antimicrobial Activity :
- Compounds with similar structures have also been tested for antimicrobial properties, showing effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes.
- Neuroprotective Effects :
Data Summary
The following table summarizes key findings related to the biological activity of compounds similar to this compound:
Properties
IUPAC Name |
[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(5-bromofuran-2-yl)methanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2.C2H2O4/c19-17-6-5-16(24-17)18(23)21-9-7-13(8-10-21)11-22-12-20-14-3-1-2-4-15(14)22;3-1(4)2(5)6/h1-6,12-13H,7-11H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEYXDQCFGARJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4=CC=C(O4)Br.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.